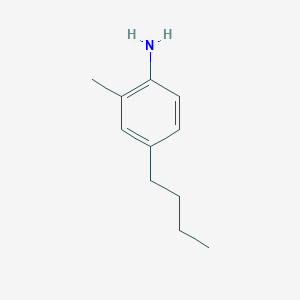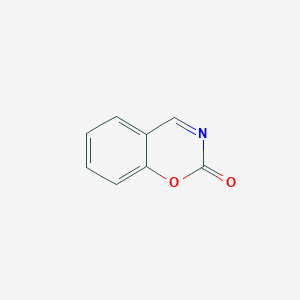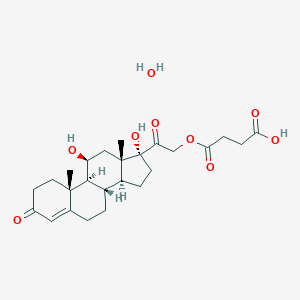
hémisuccinate d'hydrocortisone
Vue d'ensemble
Description
Hydrocortisone hemisuccinate hydrate, also known as hydrocortisone hemisuccinate, is a synthetic form of the natural hormone cortisol. It is used as a treatment for various medical conditions and is also used in laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Hémisuccinate d'hydrocortisone : Analyse complète des applications de la recherche scientifique
L'this compound, également connu sous le nom d'this compound hydrate ou sous son identifiant LIU00Z1Z84, est un corticostéroïde glucocorticoïde synthétique doté d'une variété d'applications dans la recherche scientifique. Voici une analyse détaillée de ses applications uniques dans différents domaines d'études.
Recherche anti-inflammatoire et antiallergique : L'this compound est largement utilisé dans la recherche pour ses propriétés anti-inflammatoires et antiallergiques. Il est utilisé dans des études pour comprendre les mécanismes de l'inflammation et des réactions allergiques et pour développer de nouveaux traitements pour des affections telles que l'asthme, la polyarthrite rhumatoïde et l'eczéma .
Modulation du système immunitaire : Ce composé joue un rôle important dans la modulation du système immunitaire. Il est utilisé dans des expériences pour étudier les effets des glucocorticoïdes sur les cellules immunitaires et pour explorer des thérapies potentielles pour les maladies auto-immunes et les troubles du système immunitaire .
Troubles endocriniens : En endocrinologie, l'this compound est utilisé pour étudier l'insuffisance surrénale et d'autres troubles liés à une déficience en cortisol. Les chercheurs l'utilisent pour imiter le cortisol naturel de l'organisme dans divers montages expérimentaux .
Différenciation hépatique et fonction hépatique : Le composé est un composant du milieu de maturation pour la différenciation hépatique. Il est utilisé dans la recherche sur le foie, notamment dans les études portant sur la régénération du foie, les maladies hépatiques et le développement de techniques de génie tissulaire hépatique .
Recherche sur les cellules souches neuronales : L'this compound a été utilisé en neurosciences pour étudier son effet sur la prolifération des cellules souches neuronales de type astrocyte. Cette recherche est cruciale pour comprendre le développement du cerveau et pour développer des traitements pour les maladies neurodégénératives .
Dermatoses corticostéroïdes-répondantes : En dermatologie, l'this compound est appliqué pour étudier les affections cutanées corticostéroïdes-répondantes. Il aide à comprendre la physiopathologie des maladies cutanées et au développement de thérapies topiques aux corticostéroïdes .
Contrôle de la qualité pharmaceutique : Ce composé est également utilisé dans le contrôle de la qualité pharmaceutique. Il sert de standard pour les méthodes analytiques dans les tests et le développement de médicaments, garantissant la sécurité et l'efficacité des médicaments à base de corticostéroïdes .
Médecine buccale et dentaire : L'this compound est utilisé dans la recherche en médecine buccale, notamment dans l'étude des lésions buccales et des troubles muqueux. Il contribue au développement de traitements pour des affections telles que la stomatite aphteuse récurrente et la granulomatose orofaciale .
Mécanisme D'action
Target of Action
Hydrocortisone hemisuccinate, also known as hydrocortisone hydrogen succinate or simply hydrocortisone succinate, is a synthetic glucocorticoid corticosteroid . Its primary targets are glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Hydrocortisone hemisuccinate exerts its action by binding to and activating cytoplasmic glucocorticoid receptors . Once activated, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes . This binding leads to increased or decreased transcription of genes, resulting in the production of anti-inflammatory proteins and a decrease in osteoblast activity .
Biochemical Pathways
The activated glucocorticoid receptor-ligand complex influences several biochemical pathways. It inhibits the activity of phospholipase A2 and NF-kappa B, both of which are involved in the inflammatory response . It also promotes the expression of anti-inflammatory genes . Furthermore, hydrocortisone hemisuccinate has been found to inhibit IL-6 and IL-3 bioactivity .
Pharmacokinetics
Oral hydrocortisone has a bioavailability of approximately 96 ± 20% . It reaches a mean Cmax of 32.69nmol/L with a mean AUC of 90.63h*nmol/L at a dose of 0.2-0.3mg/kg/day . The pharmacokinetics of hydrocortisone can vary significantly from patient to patient .
Result of Action
The molecular and cellular effects of hydrocortisone hemisuccinate’s action are primarily anti-inflammatory. By binding to glucocorticoid receptors and influencing gene transcription, it leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . This results in a reduction of inflammation and immune response .
Action Environment
The action, efficacy, and stability of hydrocortisone hemisuccinate can be influenced by various environmental factors. For instance, the compound should be preserved in tight containers . The anhydrous form loses not more than 1.0% of its weight, and the hydrous form loses not more than 4.0% of its weight when dried at 105°C for 3 hours . This suggests that exposure to moisture and heat can affect the stability of the compound .
Safety and Hazards
Orientations Futures
Hydrocortisone is used to treat many different conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, lung disorders, and certain blood cell disorders such as anemia (low red blood cells) or thrombocytopenia (low platelets) . Future research may focus on optimizing its use in these conditions and exploring new therapeutic applications.
Analyse Biochimique
Biochemical Properties
Hydrocortisone hemisuccinate is a glucocorticoid that interacts with the glucocorticoid receptor, leading to downstream effects such as inhibition of phospholipase A2, NF-kappa B, other inflammatory transcription factors, and the promotion of anti-inflammatory genes .
Cellular Effects
Hydrocortisone hemisuccinate has been shown to enhance the proliferation and differentiation of various cell types, including endothelial, epithelial, mesenchymal, and oligodendrocyte cells . It also inhibits the expression of bone differentiation markers and stimulates the expression of adipocyte differentiation markers .
Molecular Mechanism
The molecular mechanism of action of Hydrocortisone hemisuccinate involves binding to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects over hours to days .
Temporal Effects in Laboratory Settings
The hydrolysis of Hydrocortisone hemisuccinate above pH 8 has been studied by constant pH titrations in aqueous solution and appears to involve specific hydroxyl ion catalyzed hydrolysis as the only significant reaction pathway .
Dosage Effects in Animal Models
The effects of Hydrocortisone hemisuccinate on animal models vary with different dosages
Metabolic Pathways
Hydrocortisone hemisuccinate is metabolized to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2, cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and Corticosteroid 11-beta-dehydrogenase isozyme 2, and glucuronide .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Hydrocortisone hemisuccinate hydrate involves the reaction of Hydrocortisone with succinic anhydride in the presence of a catalyst and subsequent purification steps to obtain the final product.", "Starting Materials": [ "Hydrocortisone", "Succinic anhydride", "Catalyst", "Solvent" ], "Reaction": [ "Hydrocortisone is dissolved in a suitable solvent.", "Succinic anhydride is added to the solution.", "The mixture is heated to a suitable temperature in the presence of a catalyst.", "The reaction mixture is cooled and the solid product is filtered.", "The solid product is washed with a suitable solvent and dried to obtain Hydrocortisone hemisuccinate.", "Hydrocortisone hemisuccinate is further purified by recrystallization or other suitable methods to obtain Hydrocortisone hemisuccinate hydrate." ] } | |
Numéro CAS |
83784-20-7 |
Formule moléculaire |
C25H36O9 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16?,17?,18?,22?,23-,24-,25-;/m0./s1 |
Clé InChI |
AFLWPAGYTPJSEY-WYMSNYCCSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
A-hyrocort cortisol hemisuccinate cortisol succinate cortisol succinate, sodium salt cortisol-21-(hydrogen succinate) hydrocortisone 21-sodium succinate hydrocortisone hemisuccinate hydrocortisone hemisuccinate anhydrous hydrocortisone succinate pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)- Solu-Cortef Sopolcort H Sopolkort |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



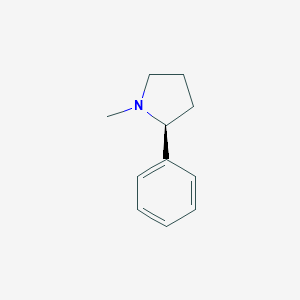
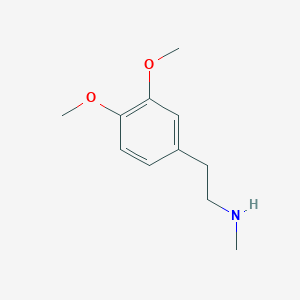
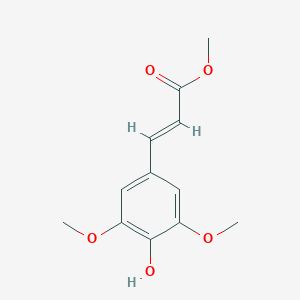



![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)
